Dapoxetine

概要

説明

ダポキセチンは、選択的セロトニン再取り込み阻害薬(SSRI)であり、主に18歳から64歳の男性の早漏治療に使用されます . セロトニントランスポーターを阻害することにより作用し、シナプス間隙におけるセロトニンの作用を増強し、その結果、射精遅延を促進します . 当初は抗うつ薬として開発されましたが、ダポキセチンは、その迅速な吸収と排泄により、うつ病ではなく早漏治療に適しています .

製法

ダポキセチンは、さまざまな方法で合成することができます。 一般的な方法の1つは、キラル酸を使用してラセミ体ダポキセチンを分割し、エナンチオマー的に純粋なダポキセチンを得る方法です . 調製プロセスには、ダポキセチンと充填剤の微粉化、微粉末の調製、乾燥、錠剤化などの工程が含まれます . 工業生産方法では、多くの場合、粒度を制御し、エタノール水を使用し、ペレット化し、特定の温度で乾燥させる方法が採用されています .

準備方法

Dapoxetine can be synthesized through various methods. One common method involves resolving racemic this compound using a chiral acid to obtain enantiomerically pure this compound . The preparation process includes steps such as micronizing this compound and the filling agent, preparing fine powder, drying, and tabletting . Industrial production methods often involve controlling particle size, using ethanol water for pelletizing, and drying at specific temperatures .

化学反応の分析

ダポキセチンは、次のようないくつかのタイプの化学反応を起こします。

酸化: ダポキセチンは酸化されてダポキセチン-N-オキシドを生成する可能性があります。

還元: 還元反応は、ダポキセチンをその脱メチルおよびジデスメチル誘導体に変換することができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤や、水素化リチウムアルミニウムなどの還元剤があります。 これらの反応から生成される主要な生成物には、ダポキセチン-N-オキシド、脱メチルダポキセチン、ジデスメチルダポキセチンが含まれます .

科学研究における用途

ダポキセチンは、科学研究において幅広い用途があります。

化学: 選択的セロトニン再取り込み阻害薬を対象とした研究におけるモデル化合物として使用されています。

生物学: セロトニントランスポートへの影響と、ジカウイルスRNA依存性RNAポリメラーゼを阻害する可能性について調査されています.

科学的研究の応用

Treatment of Premature Ejaculation

Dapoxetine is primarily indicated for the treatment of PE in men aged 18 to 64 years. Clinical trials have demonstrated significant improvements in intravaginal ejaculatory latency time (IELT), sexual satisfaction, and overall quality of life.

Efficacy Data

The following table summarizes key findings from various clinical trials evaluating the efficacy of this compound:

These studies consistently show that this compound significantly increases IELT compared to placebo, with improvements noted across different populations and settings.

Safety Profile

This compound has been generally well tolerated among users, with common adverse effects including nausea, dizziness, headache, and diarrhea. The incidence of these side effects is typically lower than that observed with other SSRIs due to its short half-life.

Adverse Events Data

The following table outlines the incidence of adverse events reported in clinical trials:

| Adverse Event | This compound Group (%) | Placebo Group (%) |

|---|---|---|

| Nausea | 10-15 | 5-10 |

| Dizziness | 5-10 | 2-5 |

| Headache | 5-10 | 3-5 |

| Diarrhea | 3-7 | 2-4 |

The data indicates that while some adverse events are reported more frequently in the this compound group, they are generally mild and transient.

Case Studies

Several case studies further illustrate the application of this compound in clinical practice:

- Case Study A : A 30-year-old male with a history of PE reported an IELT increase from approximately 1 minute to over 3 minutes after a single dose of this compound (60 mg) taken before intercourse. The patient reported improved sexual satisfaction and decreased anxiety related to performance.

- Case Study B : In a cohort study involving older men (ages 50-64), this compound was administered as needed for PE. Results showed a consistent increase in IELT from baseline values, with many participants expressing satisfaction with the treatment's effectiveness and tolerability.

作用機序

ダポキセチンは、セロトニントランスポーターを阻害することによって作用し、シナプス間隙におけるセロトニン濃度を上昇させます . この作用は、シナプス後受容体におけるセロトニンの作用を増強することによって射精を遅らせます。 中枢性射精神経回路には、脊髄と脳の領域が含まれ、これらは高度に相互接続されたネットワークを形成しています . ダポキセチンは、セロトニン、ドーパミン、ノルエピネフリンの再取り込みトランスポーターに結合し、セロトニントランスポーターに対して高い親和性を示します .

類似の化合物との比較

ダポキセチンは、SSRIの中でも、その迅速な発現と作用時間の短さにより、早漏のオンデマンド治療に適している点で独特です . 類似の化合物には以下のようなものがあります。

フルオキセチン: 半減期が長く、主に抗うつ薬として使用される別のSSRI。

セルトラリン: うつ病、不安症、その他の障害に使用されるSSRIで、作用時間が長い。

ダポキセチンの独自性は、その速効性と早漏に対する特定の用途にあります。これは、うつ病や不安の長期治療に主に使用される他のSSRIとは異なります .

類似化合物との比較

Dapoxetine is unique among SSRIs due to its rapid onset and short duration of action, making it suitable for on-demand treatment of premature ejaculation . Similar compounds include:

Fluoxetine: Another SSRI with a longer half-life, primarily used as an antidepressant.

Sertraline: An SSRI used for depression, anxiety, and other disorders, with a longer duration of action.

Paroxetine: An SSRI used for depression and anxiety disorders, known for its potent serotonin reuptake inhibition

This compound’s uniqueness lies in its fast-acting properties and specific application for premature ejaculation, unlike other SSRIs that are primarily used for long-term treatment of depression and anxiety .

生物活性

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) specifically designed for the on-demand treatment of premature ejaculation (PE). Its unique pharmacokinetic profile allows for rapid absorption and elimination, making it distinct from traditional SSRIs. This article delves into the biological activity of this compound, focusing on its efficacy, safety, pharmacokinetics, and clinical outcomes based on diverse research findings.

Pharmacokinetics of this compound

This compound exhibits a rapid absorption profile, achieving peak plasma concentrations approximately 1 hour after oral administration. The pharmacokinetics can be summarized as follows:

| Parameter | 30 mg Dose | 60 mg Dose |

|---|---|---|

| Peak Plasma Concentration (ng/mL) | 297 | 498 |

| Initial Half-Life (hours) | 1.31 | 1.42 |

| Terminal Half-Life (hours) | 18.7 | 21.9 |

This compound's rapid elimination minimizes accumulation in the body, making it suitable for on-demand use .

Efficacy in Clinical Trials

Numerous clinical trials have established this compound's efficacy in treating PE. A pivotal study involving 1,162 men demonstrated significant improvements in intravaginal ejaculatory latency time (IELT):

- Baseline IELT : 0.9 minutes

- Post-Treatment IELT :

- Placebo: 1.9 minutes

- This compound 30 mg: 3.2 minutes

- This compound 60 mg: 3.5 minutes

The results indicated a statistically significant improvement in IELT across both dosages compared to placebo (p < 0.001) at the study endpoint .

Safety Profile and Adverse Events

This compound is generally well-tolerated, with common adverse events including nausea, dizziness, diarrhea, and headache. In a study assessing the safety of this compound at varying dosages:

- Adverse Events Rates :

- This compound 30 mg: 15.8%

- This compound 60 mg: 34.4%

Notably, no new safety concerns were identified during these trials .

Case Studies and Long-Term Efficacy

Long-term studies have evaluated this compound's sustained efficacy and safety over extended periods. One study reported that only 9.9% of patients continued treatment after two years due to various reasons such as cost and perceived ineffectiveness . However, patient-reported outcomes indicated significant improvements in sexual satisfaction and reduced ejaculation-related distress during treatment periods.

特性

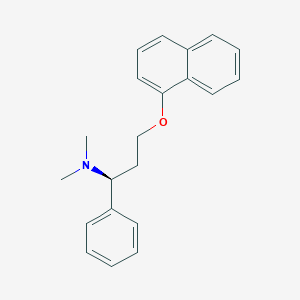

IUPAC Name |

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRHYDPUVLEVMC-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

129938-20-1 (hydrochloride) | |

| Record name | Dapoxetine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0057627 | |

| Record name | Dapoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The drug's mechanism of action is thought to be related to inhibition of neuronal reuptake of serotonin and subsequent potentiation of serotonin activity. The central ejaculatory neural circuit comprises spinal and cerebral areas that form a highly interconnected network. The sympathetic, parasympathetic, and somatic spinal centers, under the influence of sensory genital and cerebral stimuli integrated and processed at the spinal cord level, act in synergy to command physiologic events occurring during ejaculation. Experimental evidence indicates that serotonin (5-HT), throughout brain descending pathways, exerts an inhibitory role on ejaculation. To date, three 5-HT receptor subtypes (5-HT(1A), 5-HT(1B), and 5-HT(2C)) have been postulated to mediate 5-HT's modulating activity on ejaculation. | |

| Record name | Dapoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

119356-77-3, 129938-20-1 | |

| Record name | Dapoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119356-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dapoxetine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dapoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB2433A4M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。